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Compound of Interest

Compound Name: 5,5-Diphenyl-2-thiohydantoin

Cat. No.: B181291

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 5,5-Diphenyl-
2-thiohydantoin (DPTH) and its derivatives. DPTH, a synthetic heterocyclic compound, has
garnered significant interest for its diverse biological activities, including antiproliferative and
potential anti-cancer properties. This document outlines the computational methodologies used
to investigate its molecular interactions, summarizes key quantitative findings from various
studies, and provides detailed experimental protocols for in silico analyses.

Introduction to 5,5-Diphenyl-2-thiohydantoin (DPTH)

5,5-Diphenyl-2-thiohydantoin is a derivative of thiohydantoin, a five-membered heterocyclic
ring containing nitrogen and sulfur. It is structurally related to phenytoin, a well-known
anticonvulsant drug. Research has shown that DPTH and its analogs exhibit significant
antiproliferative effects in various cell types, including human umbilical vein endothelial cells
(HUVEC) and colon cancer cell lines.[1] The primary mechanism of action identified is the
inhibition of DNA synthesis, leading to cell cycle arrest.[1]

Key Biological Target and Signaling Pathway

Experimental evidence strongly suggests that the antiproliferative effects of DPTH are
mediated through the upregulation of the cyclin-dependent kinase inhibitor p21.[2] This protein
plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-
dependent kinases (CDKSs), particularly CDK2 and CDK4. The inhibition of these kinases
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prevents the cell from progressing from the G1 to the S phase, thereby halting cell proliferation.

[2]
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Caption: DPTH upregulates p21, inhibiting CDK2/4 and halting cell cycle progression.

In Silico Modeling Workflow

The computational investigation of DPTH and its derivatives typically follows a multi-step
workflow. This process begins with data acquisition and preparation, followed by molecular
docking to predict binding modes, and often extended to molecular dynamics simulations to
assess the stability of the interactions. Further analyses such as ADME (Absorption,
Distribution, Metabolism, and Excretion) and QSAR (Quantitative Structure-Activity
Relationship) studies are also crucial for evaluating the drug-like properties of these
compounds.
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Caption: A typical workflow for the in silico analysis of small molecule inhibitors.

Data Presentation: In Silico Performance of
Thiohydantoin Derivatives

While specific in silico binding data for 5,5-Diphenyl-2-thiohydantoin is not extensively
available in the public domain, numerous studies have been conducted on its derivatives,
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providing valuable insights into the potential interactions of this chemical scaffold. The following

tables summarize quantitative data from molecular docking and experimental assays of various

thiohydantoin derivatives against relevant biological targets.

Table 1: Molecular Docking Scores of Thiohydantoin Derivatives against Cancer-Related

Targets

Compound/Derivati

ve

Target Protein

Docking Score
(kcal/mol)

Reference

N-(4-0x0-5-(2-0x0-2-
(p-tolylamino)ethyl)-3-
phenyl-2-
thioxoimidazolidin-1-

yl)benzamide

CDK2

-9.6

[3]

N-(4-0x0-5-(2-0x0-2-
(p-tolylamino)ethyl)-3-
phenyl-2-
thioxoimidazolidin-1-

yl)benzamide

AKT1

-10.4

[3]

Piperazine linked
thiohydantoin (L14)

Androgen Receptor

-11.1

[4]

Piperazine linked
thiohydantoin (L12)

Androgen Receptor

-10.5

[4]

Piperazine linked
thiohydantoin (L10)

Androgen Receptor

-10.2

[4]

Piperazine linked
thiohydantoin (L9)

Androgen Receptor

[4]

Table 2: Experimental Inhibitory Concentrations (IC50) of Thiohydantoin Derivatives
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Compound/Derivati

Cell LinelTarget IC50 Value Reference

ve
N-(4-0x0-5-(2-0x0-2-
(p-tolylamino)ethyl)-3-
phenyl-2- HepG2 (Liver Cancer)  2.448 uM [3]
thioxoimidazolidin-1-
yl)benzamide
Thiohydantoin MCF7 (Breast

T 2.53 pg/mi [5]
Derivative 4a Cancer)
Thiohydantoin PC3 (Prostate

T 3.25 pg/ml [5]
Derivative 4a Cancer)
Bis-thiohydantoin 4c EGFR 90 nM [6]
Bis-thiohydantoin 4e EGFR 107 nM [6]
Bis-thiohydantoin 4d EGFR 128 nM [6]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments commonly

employed in the study of 5,5-Diphenyl-2-thiohydantoin and its analogs.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of a ligand to a

target protein.

Protocol using AutoDock Vina:

» Receptor Preparation:

o Obtain the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 6GUE) from the
Protein Data Bank.[7]

o Remove water molecules, co-crystallized ligands, and any non-essential chains from the

protein structure using software like Discovery Studio or UCSF Chimera.[7]
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o Add polar hydrogens and assign Gasteiger charges to the protein atoms.

o Save the prepared protein in PDBQT format.

e Ligand Preparation:

o Obtain the 2D structure of the ligand (e.g., DPTH or its derivative) and convert it to a 3D
structure using software like ChemDraw or Avogadro.

o Perform energy minimization of the 3D ligand structure using a suitable force field (e.g.,
MMFF94).

o Assign Gasteiger charges and define the rotatable bonds.
o Save the prepared ligand in PDBQT format.
e Grid Box Generation:

o Define a grid box encompassing the active site of the receptor. The coordinates of the
active site can be determined from the position of the co-crystallized ligand or through
literature review.

o Set the dimensions of the grid box to be large enough to allow for translational and
rotational sampling of the ligand.

e Docking Execution:

o Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration
file.

o The program will generate a set of predicted binding poses ranked by their docking scores
(binding affinities in kcal/mol).

e Analysis of Results:

o Visualize the predicted binding poses and analyze the intermolecular interactions (e.g.,
hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using
software like PyMOL or Discovery Studio.
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Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess
its stability and flexibility.

Protocol using GROMACS:
e System Preparation:
o Prepare the protein-ligand complex from the best-ranked docking pose.

o Generate the topology and parameter files for the ligand using a tool like the CGenFF
server or AmberTools.

o Merge the protein and ligand topology files.
» Solvation and lonization:

o Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex,
ensuring a minimum distance between the complex and the box edges.

o Solvate the system with a chosen water model (e.g., TIP3P).

o Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic
strength.[8]

e Energy Minimization:

o Perform energy minimization of the entire system to remove steric clashes and relax the
structure. This is typically done using the steepest descent algorithm.[9]

o Equilibration:
o Perform a two-step equilibration process:

» NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles,
volume, and temperature to stabilize the temperature of the system. Position restraints
are often applied to the protein and ligand heavy atoms.
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» NPT (Isothermal-lIsobaric Ensemble): Equilibrate the system at a constant number of
particles, pressure, and temperature to stabilize the pressure and density.

e Production MD Run:

o Run the production MD simulation for a desired length of time (e.g., 100 ns) with the
position restraints removed.

o Trajectory Analysis:

o Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation
(RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to
assess the stability and dynamics of the protein-ligand complex.

In Silico ADME Prediction

Objective: To predict the pharmacokinetic properties of a compound to assess its drug-likeness.
Protocol using Web-Based Tools (e.g., SwissADME, admetSAR):
 Input Compound Structure:
o Provide the 2D structure of the compound in a compatible format (e.g., SMILES string).
o Parameter Calculation:
o The web server will calculate a range of physicochemical and pharmacokinetic properties.
o Key ADME Parameters to Analyze:
o Absorption:
» Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.
» Water Solubility (LogS): Affects absorption and formulation.

» Gastrointestinal (Gl) Absorption: Prediction of absorption from the gut.
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» Blood-Brain Barrier (BBB) Permeation: Predicts the ability to cross into the central
nervous system.

Distribution:

[¢]

» Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the
blood.

Metabolism:

[¢]

= Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Excretion:

o

» Properties related to renal clearance.

[¢]

Toxicity:
» Predictions of mutagenicity, carcinogenicity, and other toxic effects.
e Drug-Likeness Evaluation:

o Assess compliance with rules like Lipinski's Rule of Five, which provides a general
guideline for oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the chemical structure of a series of
compounds to their biological activity.

General Protocol:
o Data Set Preparation:

o Compile a dataset of compounds with known biological activity (e.g., IC50 or ED50 values)
for a specific target.[10]

o Divide the dataset into a training set (for model building) and a test set (for model
validation).[10]
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Descriptor Calculation:

o For each compound, calculate a variety of molecular descriptors that encode its structural,
physicochemical, and electronic properties (e.g., topological, constitutional, quantum-
chemical descriptors).

Model Development:

o Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares
(PLS), or machine learning algorithms to build a mathematical equation that correlates the
calculated descriptors with the biological activity.

Model Validation:

o Validate the predictive power of the QSAR model using the test set and various statistical
metrics (e.g., correlation coefficient R?, predictive R?).

Interpretation and Application:

o Interpret the QSAR model to understand which molecular properties are important for
biological activity.

o Use the model to predict the activity of new, unsynthesized compounds.

Conclusion

The in silico modeling of 5,5-Diphenyl-2-thiohydantoin and its derivatives provides a powerful
approach to understanding their mechanism of action and for the rational design of new, more
potent therapeutic agents. While direct computational data on DPTH is limited, the wealth of
information on its derivatives targeting key pathways in cell proliferation, such as the p21/CDK
axis, and other important drug targets like the androgen receptor, underscores the therapeutic
potential of the thiohydantoin scaffold. The methodologies outlined in this guide offer a robust
framework for researchers to further explore the interactions of these compounds and to
accelerate the drug discovery and development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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